4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one
Overview
Description
4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one is a synthetic organic compound that features a combination of phenoxy, furan, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Synthesis of the furan-2-carbonyl piperazine: This involves the reaction of furan-2-carboxylic acid with piperazine under suitable conditions to form the furan-2-carbonyl piperazine.
Coupling reaction: The final step involves the coupling of the phenoxy intermediate with the furan-2-carbonyl piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of biological pathways.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dichlorophenoxy)butanoic acid: A structurally similar compound with different functional groups.
1-(4-(furan-2-carbonyl)piperazin-1-yl)butan-1-one: Lacks the phenoxy moiety but shares the piperazine and furan components.
Uniqueness
4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one is unique due to its combination of phenoxy, furan, and piperazine moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-[4-(furan-2-carbonyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-14-5-6-16(15(21)13-14)26-12-2-4-18(24)22-7-9-23(10-8-22)19(25)17-3-1-11-27-17/h1,3,5-6,11,13H,2,4,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTAFLAYADFYKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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